molecular formula C17H16N2O2S B2775043 N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide CAS No. 906784-74-5

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

Cat. No. B2775043
CAS RN: 906784-74-5
M. Wt: 312.39
InChI Key: RVRZHRCQECLREV-UHFFFAOYSA-N
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Description

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide, also known as DMBA, is a synthetic compound that has been widely used in scientific research. It is a member of the benzothiazole family and has been found to possess several unique properties that make it a valuable tool in various fields of research.

Scientific Research Applications

  • Antimicrobial and Antimalarial Activities : A study conducted by Alborz et al. (2018) focused on the synthesis of novel benzothiazole-substituted β-lactam hybrids, starting from (benzo[d]thiazol-2-yl)phenol. These compounds were evaluated for their antimicrobial activities against various bacterial strains and showed moderate activities. Additionally, they exhibited potential as antimalarials, especially when modified with methoxyphenyl or ethoxyphenyl groups on the β-lactam ring. These findings highlight the potential medical applications of benzothiazole derivatives (Alborz et al., 2018).

  • Chemical Properties and pH Dependence : Duran and Canbaz (2013) synthesized novel acetamide derivative compounds, including benzothiazole derivatives. They determined the acidity constants of these compounds using UV spectroscopic studies, which is crucial for understanding their behavior in different environments. This research provides insight into the chemical properties and pH dependence of these compounds (Duran & Canbaz, 2013).

  • Antimycotic Activity : A study by Daidone et al. (1988) explored novel benzothiazole derivatives for their antimycotic activity against Candida albicans and Cryptococcus neoformans. The results indicated that the presence of two amidic groups in these compounds enhances their antimycotic properties, suggesting their potential in treating fungal infections (Daidone et al., 1988).

  • Corrosion Inhibition : Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effect on steel in acidic environments. These inhibitors demonstrated high efficiency and stability, suggesting their utility in industrial applications to protect metals from corrosion (Hu et al., 2016).

  • Antioxidant and Antibacterial Properties : Ahmad et al. (2010) synthesized a series of benzothiazole derivatives with potential antioxidant and antibacterial activities. This research highlights the potential of these compounds in developing new treatments for oxidative stress-related diseases and bacterial infections (Ahmad et al., 2010).

properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11-8-12(2)16-14(9-11)18-17(22-16)19-15(20)10-21-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRZHRCQECLREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)COC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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